4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
CAS No.: 331236-35-2
Cat. No.: VC21433639
Molecular Formula: C16H15BrN6O2
Molecular Weight: 403.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331236-35-2 |
|---|---|
| Molecular Formula | C16H15BrN6O2 |
| Molecular Weight | 403.23g/mol |
| IUPAC Name | 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H15BrN6O2/c1-3-8-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-9-10-4-6-11(17)7-5-10/h3-7,9H,1,8H2,2H3,(H,19,21)(H,20,24,25)/b18-9+ |
| Standard InChI Key | HOMIKQAHKYZDDI-GIJQJNRQSA-N |
| Isomeric SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC=C |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC=C |
Introduction
The compound is identified by the CAS registry number 331236-35-2 and has a molecular formula of C₁₆H₁₅BrN₆O₂, corresponding to a molecular weight of 403.23 g/mol. These identifiers are crucial for researchers seeking to work with or study this specific compound, as they provide unambiguous reference points in chemical databases and literature.
Structural Components and Features
The structure of this compound can be divided into three primary components: the 4-bromobenzaldehyde moiety, the hydrazone linkage, and the purine derivative. The 4-bromobenzaldehyde portion contributes an electron-withdrawing bromine substituent that affects the electronic properties of the aromatic ring. The hydrazone linkage (-C=N-NH-) serves as a flexible connector that can participate in hydrogen bonding interactions. The purine component, modified with methyl and prop-2-enyl substituents, provides a heterocyclic scaffold common in many biologically active compounds.
Historical Context and Development
While specific historical information about this exact compound is limited in the provided sources, hydrazones derived from bromobenzaldehydes have been studied extensively in organic chemistry for their utility in synthesis and potential biological activities. The development of such compounds typically follows advancements in heterocyclic chemistry and medicinal chemistry research, where researchers seek to create molecules with specific structural features that might confer desirable properties.
Physical and Chemical Properties
The physical and chemical properties of 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone are crucial for understanding its behavior in various environments and potential applications. Below is a comprehensive table summarizing the known properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₆H₁₅BrN₆O₂ | Contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms |
| Molecular Weight | 403.23 g/mol | Calculated based on atomic weights of constituent elements |
| Physical Appearance | Not specified in sources | Typically, hydrazones are crystalline solids |
| Solubility | Not specified in sources | Likely soluble in organic solvents such as DMSO, DMF |
| Melting Point | Not specified in sources | Expected to be a high-melting solid due to extensive conjugation |
| Functional Groups | Hydrazone, purine, alkene | Multiple reactive sites for chemical modifications |
| Structural Features | Bromobenzaldehyde, purine | Contributes to potential biological activity |
The presence of the bromine atom in the para position of the benzaldehyde moiety affects the electronic distribution within the molecule, potentially influencing its reactivity and interaction with biological targets. The hydrazone linkage (-C=N-NH-) is noteworthy for its potential to act as both a hydrogen bond donor and acceptor, which may be significant for molecular recognition processes in biological systems.
Synthesis Methods
The synthesis of 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and the hydrazine derivative of the purine structure. This reaction generally proceeds through a nucleophilic addition-elimination mechanism, common for hydrazone formation.
General Synthetic Approach
The general approach to synthesizing this compound involves the following steps:
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Preparation of the purine-derived hydrazine component
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Reaction of this hydrazine with 4-bromobenzaldehyde
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Purification of the resulting hydrazone product
This synthetic pathway follows classical organic chemistry principles for hydrazone formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by elimination of water.
Chemical Reactivity and Stability
The chemical reactivity of 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is influenced by its multiple functional groups, each contributing distinct reactive sites.
Reactive Sites
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The hydrazone linkage (-C=N-NH-) can undergo hydrolysis under acidic conditions, reverting to the original aldehyde and hydrazine components.
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The bromine substituent makes the compound susceptible to various substitution reactions, particularly nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
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The allyl group (prop-2-enyl) presents possibilities for addition reactions across the double bond.
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The purine ring system can participate in various heterocyclic transformations and substitution reactions.
Comparison with Similar Compounds
To better understand the unique properties of 4-bromobenzaldehyde (3-methyl-2,6-dioxo-7-prop-2-enyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone, it is valuable to compare it with related compounds.
Table 2: Comparison with Related Compounds
The comparison reveals that our target compound represents an intermediate level of complexity among related structures. The presence of both the purine and bromobenzaldehyde moieties distinguishes it from simpler hydrazones, while the absence of additional functional groups makes it less complex than some of the other related compounds.
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